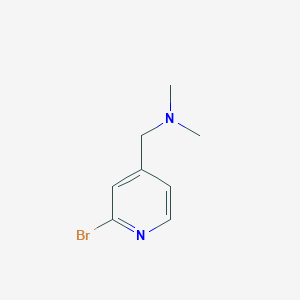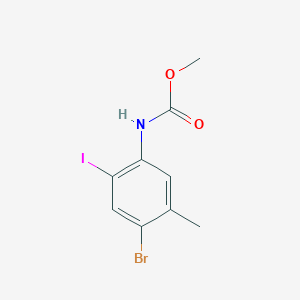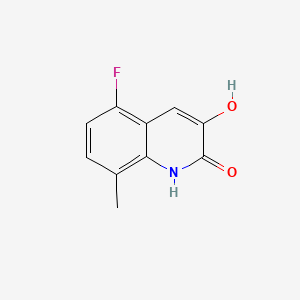
5-Fluoro-3-hydroxy-8-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-hydroxy-8-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-hydroxy-8-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methylquinoline and fluorinating agents.
Hydroxylation: The hydroxyl group at the 3-position can be introduced through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one structure, which can be achieved under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3-hydroxy-8-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinolinone derivative, while reduction may produce a hydroquinoline derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-hydroxy-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroquinoline: Similar in structure but lacks the hydroxyl and methyl groups.
3-Hydroxyquinoline: Lacks the fluorine and methyl groups.
8-Methylquinoline: Lacks the fluorine and hydroxyl groups.
Uniqueness
5-Fluoro-3-hydroxy-8-methylquinolin-2(1H)-one is unique due to the combination of the fluorine, hydroxyl, and methyl groups, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H8FNO2 |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
5-fluoro-3-hydroxy-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-7(11)6-4-8(13)10(14)12-9(5)6/h2-4,13H,1H3,(H,12,14) |
Clave InChI |
GBUQDUZOWVOCFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)F)C=C(C(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


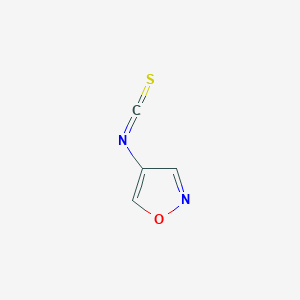
![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
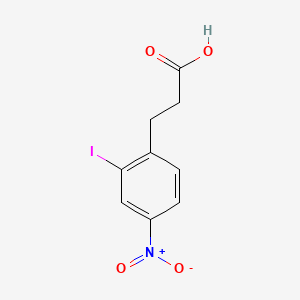
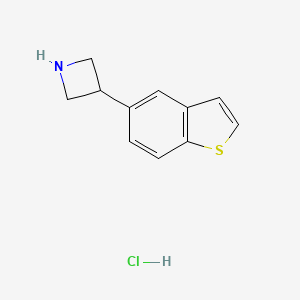
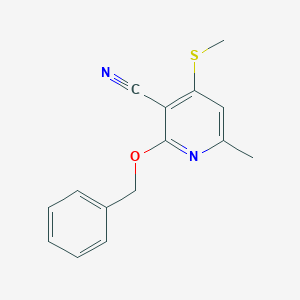

![4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine](/img/structure/B13697715.png)

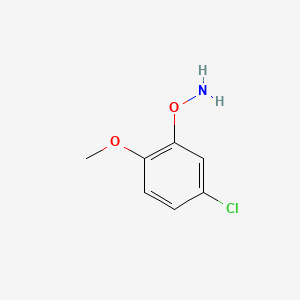
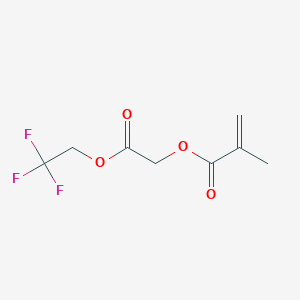
![O-[(5-Bromo-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13697728.png)
![cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine](/img/structure/B13697733.png)
